molecular formula C17H16N2O3 B11029904 Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate

Cat. No.: B11029904
M. Wt: 296.32 g/mol
InChI Key: FCJHDTBTZLUFRV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique furo[2,3-b]pyridine structure, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

  • Ethyl 3-amino-6-phenylfuro[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-4-methyl-6-phenylfuro[2,3-b]pyridine-2-carboxylate

Comparison: Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and therapeutic applications .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C17H16N2O3/c1-3-21-17(20)14-10(2)19-16-12(15(14)18)9-13(22-16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,18,19)

InChI Key

FCJHDTBTZLUFRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1N)C=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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